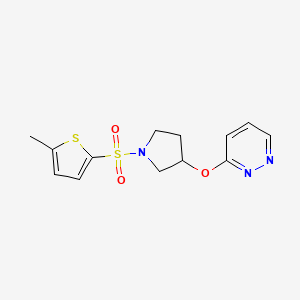
3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a useful research compound. Its molecular formula is C13H15N3O3S2 and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action would depend on the specific target(s) of this compound. Generally, compounds with a pyrrolidine ring can interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent binding .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that they could potentially influence multiple biochemical pathways.
Actividad Biológica
The compound 3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a synthetic organic molecule with potential biological activities. Despite its complex structure, detailed research on its biological effects remains limited. This article aims to compile the available information on the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and any relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₄N₄O₃S₂
- Molecular Weight : 350.4 g/mol
The compound features several functional groups, including a pyridazine ring and a sulfonyl group, which may contribute to its biological activity.
Pharmacological Potential
Research indicates that compounds with similar structures often exhibit various pharmacological activities, including:
- Antimicrobial Activity : Sulfonamide derivatives are known for their antibacterial properties. The presence of the sulfonyl group in this compound may suggest potential antimicrobial effects.
- Anticancer Properties : Some pyridazine derivatives have been studied for their anticancer properties. The ability of the compound to inhibit cell proliferation or induce apoptosis in cancer cells could be a focus for future studies.
Case Studies and Research Findings
While specific studies directly investigating the biological activity of this compound are scarce, related research provides insights into the potential effects of similar compounds:
- Insecticidal Activity : A study evaluated the larvicidal activity of compounds with similar structural motifs against Aedes aegypti, a vector for various arboviruses. The results indicated that specific structural features significantly influenced biological activity, suggesting that modifications to the pyridazine structure could yield compounds with enhanced insecticidal properties .
- Toxicity Assessments : Research on related sulfonamide compounds has demonstrated low toxicity in mammalian models, indicating that derivatives may possess favorable safety profiles. For instance, certain compounds exhibited no cytotoxicity towards human peripheral blood mononuclear cells at high concentrations .
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| This compound | C₁₄H₁₄N₄O₃S₂ | 350.4 | Unknown |
| 1,3-benzodioxole acids | C₉H₈O₄ | 180.16 | Larvicidal against Aedes aegypti |
| 4-(1-(5-Methylthiophen-2-yl)sulfonyl)pyrimidine | C₁₃H₁₅N₃O₃S₂ | 325.4 | Antimicrobial potential |
Propiedades
IUPAC Name |
3-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-10-4-5-13(20-10)21(17,18)16-8-6-11(9-16)19-12-3-2-7-14-15-12/h2-5,7,11H,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQSOQQBRLMCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













